Vinamidine-d3-hydroxide Sulfate
Description
Nomenclature and Classification
Vinamidine-d3-hydroxide Sulfate is systematically named according to IUPAC conventions as (3aR,3a1R,4R,5S,10bR)-methyl 4-acetoxy-3a-ethyl-6-formyl-9-((5S,7S)-3-formyl-5-((R)-1-hydroxy-2-oxobutyl)-7-(methoxycarbonyl)-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indol-7-yl)-5-hydroxy-8-methoxy-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazole-3-carboxylate sulfate . Its molecular formula is C₄₆H₅₈N₄O₁₅S , with a molecular weight of 939.0 g/mol .
Classification :
- Chemical Family : Deuterated steroid derivative .
- Functional Groups : Sulfate ester, hydroxyl, formyl, and methoxycarbonyl moieties .
- Isotopic Labeling : Contains three deuterium atoms at the methoxycarbonyl group .
Synonyms :
Historical Context and Discovery
Vinamidine derivatives were first identified in the 1970s during investigations into Vinca alkaloids, a class of compounds derived from the Madagascar periwinkle (Catharanthus roseus). Early studies by Kutney et al. (1976) isolated vinamidine as a ring-cleaved metabolite of vinblastine, though its structure was initially misassigned . The corrected structure, including the sulfate moiety, emerged in the 1980s through advanced spectroscopic techniques .
Deuterated variants like this compound were synthesized later to support isotopic tracing in pharmacokinetic studies. The incorporation of deuterium at the methoxycarbonyl group (CD₃) was achieved via pyridine sulfur trioxide-mediated sulfation of precursor molecules .
Position Within Deuterated Compound Research
Deuterated compounds are critical tools in analytical chemistry due to their stability and distinct spectral properties. This compound occupies a niche as a highly specialized tracer in the following contexts:
Isotopic Purity :
Comparative Pharmacokinetics :
Structural Biology :
Table 1 : Key Applications of Deuterated Vinamidine Derivatives
Significance in Analytical Chemistry
This compound addresses two major challenges in modern analytics:
Signal Differentiation :
Synthetic Utility :
Quality Control :
Equation 1 : Calculation of Isotopic Purity $$ \text{Isotopic Purity (\%)} = \left(\frac{\text{Area of } [M+D]^+}{\text{Total Ion Current}}\right) \times 100 $$ This formula is applied in HR-MS to verify ≥95% deuterium incorporation .
Properties
Molecular Formula |
C₄₆H₅₃D₃N₄O₁₁ . x( H₂O₄S) |
|---|---|
Molecular Weight |
843.989808 |
Synonyms |
3’R-Hydroxyvinamidine-d3; 3’R-Hydroxycatharinine-d3; (3’R)-4’-Deoxy-3’-hydroxy-4’,5’-dioxo-4’,5’-secovincaleukoblastine-d3; (2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(5R,7S)-3-formyl-1,2,3,4,5,6,7,8-octahydro-5-[(1R)-1-hydroxy-2-oxobutyl] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Vindesine Sulfate
Vindesine sulfate (CAS 59917-39-4) shares a complex heterocyclic structure with Vinamidine-d3-hydroxide Sulfate. Key differences and similarities include:
Vindesine sulfate’s susceptibility to hydrolysis suggests that this compound’s deuterated form could offer improved resistance to enzymatic degradation, a hypothesis supported by studies on deuterated drugs like deutetrabenazine .
Triaminobenzene Disulfate Derivatives
Triaminobenzene disulfates (e.g., 2,4,6-triaminotoluene disulfate) are structurally simpler but share sulfate salt functionality. Comparative insights:
- Synthesis: Both compounds utilize sulfuric acid for salt formation, but triaminobenzene derivatives require precise stoichiometry to avoid over-sulfonation .
- Characterization : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are critical for purity assessment in both classes .
- Bioavailability: Sulfate salts of triaminobenzene homologues exhibit moderate solubility in aqueous media, whereas deuterated forms may show altered dissolution profiles due to isotopic effects .
Functional Comparison with Sulfate-Based Pharmaceuticals
Ranitidine Derivatives
Ranitidine amino alcohol hemifumarate and related compounds () highlight the role of counterions:
- Sulfate vs. Fumarate : Sulfate salts generally provide higher solubility than fumarates but may interact with dietary minerals (e.g., calcium, zinc) in vivo, reducing bioavailability .
- Deuterium Impact : this compound’s deuterium could mitigate oxidative degradation, analogous to how hydroxy mineral sources (e.g., IntelliBond Z) outperform sulfates in stabilizing vitamins A and E .
Guanidine Hydrochloride
Guanidine hydrochloride (), though a hydrochloride salt, underscores sulfate’s advantages:
Performance in Environmental and Industrial Contexts
Sulfate compounds face scrutiny in agricultural and environmental settings, which indirectly inform pharmaceutical comparisons:
- Mineral Absorption : Sulfate-bound trace minerals (e.g., zinc sulfate) show 20–30% lower absorption efficiency than hydroxy counterparts, attributed to sulfate’s antagonism with gut microbiota .
Table 1. Key Sulfate Parameters in Drug Development
Q & A
Q. How can researchers ensure reproducibility in studies involving deuterated analogs like this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
